Hexafluoroethane

描述

Significance and Research Trajectories of Perfluorinated Ethanes

Perfluorinated ethanes, as a class of compounds, represent a significant area of study within organofluorine chemistry. Their chemical inertness, thermal stability, and unique electronic properties stem from the complete substitution of hydrogen atoms with fluorine atoms in the ethane (B1197151) backbone. This structural feature results in molecules with low intermolecular forces, high density, and a pronounced resistance to chemical degradation ethz.chnumberanalytics.com. Hexafluoroethane (C₂F₆) stands out as a prominent example, serving as a foundational compound in many research and industrial applications.

Historically, perfluorinated compounds (PFCs) have been synthesized and utilized for over six decades, finding applications ranging from refrigerants and propellants to specialized industrial agents acs.orgpops.inttextechindustries.com. The research trajectory for this compound has evolved from its initial industrial adoption to a more nuanced understanding of its capabilities and limitations. Current research efforts are increasingly focused on optimizing its use in high-precision manufacturing processes, particularly in the semiconductor industry, while simultaneously addressing its environmental persistence and potent greenhouse gas potential datainsightsmarket.comnih.gov. The ongoing investigation into perfluorinated ethanes aims to leverage their inherent stability and reactivity for advanced applications while developing strategies for more sustainable utilization or identifying viable alternatives.

Interdisciplinary Relevance in Contemporary Chemical Science

This compound's significance extends across multiple scientific and engineering disciplines, underscoring its interdisciplinary relevance. Its most prominent role is within the semiconductor industry , where it functions as a critical etching gas and chamber cleaning agent. In plasma etching processes, C₂F₆ dissociates to form highly reactive fluorine atoms and trifluoromethyl radicals, which are essential for the precise removal of silicon, silicon dioxide, and other semiconductor materials during microchip fabrication nrdgas.comyujiamerica.comgoogle.commarketresearchintellect.comgithub.commarketresearchintellect.commaximizemarketresearch.com. The high purity of electronic-grade this compound is paramount, as even trace impurities can adversely affect the performance and reliability of integrated circuits marketresearchintellect.comgithub.com.

Beyond microelectronics, this compound finds applications in materials science . Its chemical inertness and thermal stability make it suitable for creating advanced materials, including fluoropolymers and as a component in surface modification techniques to enhance properties like water and oil repellency numberanalytics.com. Furthermore, its low dielectric constant makes it valuable as a gaseous dielectric in electrical insulation and power systems, contributing to advancements in electrical engineering and physics maximizemarketresearch.comnih.govepa.govtheiet.org. It also serves as a component in specialized refrigeration mixtures and as a fire extinguishing agent, demonstrating its utility in thermal management and safety systems nrdgas.commarketresearchintellect.comefcgases.com. Research continues to explore its potential in emerging areas such as advanced semiconductor designs, next-generation packaging, and quantum computing components marketresearchintellect.com.

Evolution of Research Paradigms for Halogenated Hydrocarbons

The study and application of halogenated hydrocarbons, including perfluorinated compounds like this compound, have undergone a significant paradigm shift driven by environmental awareness and regulatory developments. Early research and industrial deployment focused on leveraging the unique properties imparted by halogen atoms, such as the inertness and stability of fluorocarbons, leading to their widespread use as refrigerants, propellants, and solvents textechindustries.comacs.org.

However, scientific discoveries regarding the environmental impact of certain halogenated hydrocarbons, such as the ozone-depleting potential of chlorofluorocarbons (CFCs) and the potent greenhouse gas effects and persistence of perfluorocarbons (PFCs), have fundamentally altered research priorities acs.orgnih.govwikipedia.orgcopernicus.orgscholaris.ca. This has led to a critical re-evaluation of established practices and a concerted effort to develop more sustainable chemical processes and alternatives. For this compound, this evolution is characterized by a dual focus: harnessing its indispensable role in high-technology sectors like semiconductor manufacturing, which demands ever-increasing purity and precision, while simultaneously addressing its significant global warming potential (GWP) and long atmospheric lifetime datainsightsmarket.comnih.govarchivemarketresearch.com. Consequently, research paradigms have shifted towards understanding detailed reaction mechanisms in plasma environments, developing efficient emission control technologies, and exploring alternative compounds with lower environmental footprints.

This compound: Key Properties and Applications

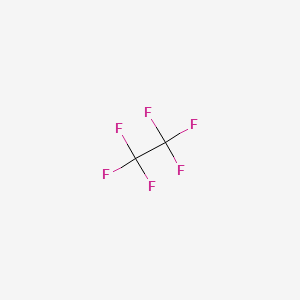

This compound (C₂F₆) is a colorless, odorless, and non-flammable gas at standard temperature and pressure. Its molecular structure, featuring a stable C-F bond, confers high chemical inertness and thermal stability. These properties are fundamental to its utility in demanding industrial applications.

Key Physical and Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₂F₆ | nrdgas.comefcgases.com |

| Molecular Weight | 138.01 g/mol | nih.govefcgases.com |

| CAS Number | 76-16-4 | nrdgas.comnih.gov |

| Appearance | Colorless gas | nrdgas.comnih.gov |

| Odor | Odorless | nrdgas.comnih.gov |

| Boiling Point | -19.4 °C | wikipedia.org |

| Vapor Pressure | 23.5 psig @ 70ºF (162 kPa @ 21°C) | efcgases.com |

| Acentric Factor | 0.257 | wikipedia.org |

| Dipole Moment | 0.0 D | wikipedia.org |

| Atmospheric Lifetime | ~10,000 years | nih.gov |

| GWP (100-yr) | 11,100 | nih.govefcgases.com |

| Electronic Grade Purity | 99.995% (4.5N), 99.999% (5N) | github.com |

Detailed Research Findings and Applications

Semiconductor Manufacturing: this compound is indispensable in the fabrication of microelectronic devices, particularly in plasma etching and chamber cleaning processes datainsightsmarket.comnrdgas.comyujiamerica.commarketresearchintellect.comgithub.commarketresearchintellect.com. Its dissociation in plasma generates fluorine atoms and trifluoromethyl radicals, which are highly reactive species crucial for the precise etching of silicon, silicon dioxide, and other materials. Research has extensively studied the reaction mechanisms involved, noting that C₂F₆ provides a unique source of trifluoromethyl radicals without hydrogen atoms, leading to aggressive fluorine radical formation efcgases.comresearchgate.netibm.com. The high purity of electronic-grade this compound (e.g., 99.995% or 99.999%) is critical to prevent contamination and ensure the high precision required for advanced semiconductor fabrication, including next-generation chip designs and packaging marketresearchintellect.comgithub.com.

Materials Science and Other Applications: The inherent stability and chemical inertness of this compound contribute to its utility in materials science. It is employed in the development of advanced materials, such as fluoropolymers, and in surface modification techniques to impart desirable properties like thermal stability and chemical resistance numberanalytics.com. Furthermore, its low dielectric constant makes it suitable for use as a gaseous dielectric in electrical insulation and power systems, a critical application in electrical engineering maximizemarketresearch.comnih.govepa.govtheiet.org. It also finds application as a component in certain refrigeration mixtures and as a fire extinguishing agent, leveraging its non-flammable nature nrdgas.commarketresearchintellect.comefcgases.com.

Environmental Considerations and Future Research: A significant aspect of current research on this compound revolves around its environmental impact. As a potent greenhouse gas with a very long atmospheric lifetime and a high global warming potential (GWP), its emissions contribute to climate change nih.govnrdgas.comefcgases.comcopernicus.orgscholaris.cacopernicus.orgpnas.org. Consequently, research trajectories are increasingly focused on developing alternative gases with lower environmental impacts, improving emission control technologies in industrial processes, and exploring more sustainable chemical practices textechindustries.comdatainsightsmarket.comarchivemarketresearch.comsustainability-directory.com. Understanding and mitigating the atmospheric presence of PFCs like C₂F₆ remains a key area of environmental and chemical research.

Compound List

this compound (C₂F₆)

Perfluorinated Ethanes

Perfluorocarbons (PFCs)

Chlorofluorocarbons (CFCs)

Hydrofluorocarbons (HFCs)

Trifluoromethane (B1200692) (CHF₃)

Perfluorooctane sulfonate (PFOS)

Perfluorooctanoic acid (PFOA)

Tetrafluoromethane (CF₄)

Octafluoropropane (C₃F₈)

Structure

3D Structure

属性

IUPAC Name |

1,1,1,2,2,2-hexafluoroethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2F6/c3-1(4,5)2(6,7)8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMIYKQLTONQJES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2F6 | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

60720-23-2 | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=60720-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2041915 | |

| Record name | Perfluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Hexafluoroethane is a colorless, odorless gas. It is relatively inert. The mixture is nonflammable and nontoxic, though asphyxiation may occur because of displacement of oxygen. Under prolonged exposure to fire or intense heat the containers may rupture violently and rocket., Gas or Vapor, Colorless odorless gas; [CAMEO] | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Hexafluoroethane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8364 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

-78.1 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 7.78 mg/L at 25 °C, Insoluble in water; slightly soluble in ethanol, ethyl ether | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Density: 1.590 g/cu cm at -78 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

2.51X10+4 mm Hg at 25 °C /extrapolated/ | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless gas | |

CAS No. |

76-16-4 | |

| Record name | HEXAFLUOROETHANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3568 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Hexafluoroethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-16-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Perfluoroethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076164 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethane, 1,1,1,2,2,2-hexafluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluoroethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluoroethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXAFLUOROETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7VL5Z0IY3A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-100.015 °C | |

| Record name | Perfluoroethane | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7870 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Theoretical and Computational Investigations of Hexafluoroethane Molecular Systems

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical methods are crucial for understanding the electronic distribution, bonding, and energetic landscape of molecules like hexafluoroethane.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has been widely applied to calculate the molecular structures and properties of this compound. Studies using DFT, such as those employing the AIMPRO program, have successfully reproduced known molecular structures and vibrational spectra of perfluoroalkanes, including this compound researchgate.net. These calculations provide detailed electronic structure information, contributing to a deeper understanding of the chemical bonding and molecular behavior. DFT is also utilized to investigate adsorption phenomena and electronic properties of materials interacting with this compound frontiersin.org.

Ab Initio Methodologies for Energetic and Structural Characterization

Ab initio methods, which are based on fundamental physical principles without empirical parameters, offer higher accuracy for energetic and structural characterization. Calculations using coupled-cluster (CCSD(T)) methods, for instance, have been employed to derive accurate force fields for molecules like tetrafluoromethane and this compound, leading to precise vibrational energy level calculations researchgate.netacs.org. These high-level ab initio calculations are essential for benchmarking and validating results obtained from less computationally intensive methods like DFT. Ab initio methods have also been used to optimize partial atomic charges and Lennard-Jones parameters for this compound, which are critical inputs for molecular dynamics simulations researchgate.net.

Molecular Dynamics and Statistical Mechanics Simulations

Molecular dynamics (MD) and statistical mechanics simulations provide insights into the bulk properties, phase behavior, and transport phenomena of this compound.

Simulation of Intermolecular Interactions and Phase Behavior

Molecular dynamics simulations are instrumental in studying the intermolecular interactions and phase behavior of this compound. These simulations, often employing force fields derived from ab initio calculations or experimental data, can reproduce properties like heats of vaporization and liquid densities researchgate.net. Studies have investigated the detailed atomistic interactions within liquid phases of fluorinated ethanes, providing data that can be used for comparative investigations with other molecular systems researchgate.netnih.gov. Furthermore, simulations are used to understand the behavior of this compound in condensed phases, including its crystal structure and phase transitions researchgate.netacs.org. For instance, the dynamics and structure of solid this compound have been studied using techniques like ¹⁹F NMR and molecular dynamics acs.org. Simulations have also been employed to model the interactions of this compound with other molecules, such as carbon dioxide, to understand their phase behavior in mixtures pitt.educapes.gov.br.

Table 1: Selected Computational Findings for this compound

| Computational Method | Property Investigated | Key Findings | Reference |

| DFT (AIMPRO) | Molecular Structure & Vibrational Spectra | Reproduces known structures and vibrational spectra well. Identified a new ortho-conformer of octafluoropropane. | researchgate.net |

| Ab Initio (CCSD(T)) | Force Fields & Vibrational Energy Levels | Accurate quartic anharmonic force fields calculated for CF₄ and SiF₄. Used for vibrational energy level calculations. | researchgate.net |

| Ab Initio (MP3/6-311++G(3d,3p)) & Empirical Fitting | Lennard-Jones Parameters & Partial Atomic Charges | Optimized parameters reproduce experimental heats of vaporization and densities for liquid this compound. | researchgate.net |

| Molecular Dynamics | Intermolecular Interactions & Phase Behavior | Detailed atomistic interactions in liquid phases; used for cheminformatics comparative investigations. | nih.gov |

| Molecular Dynamics | Liquid Density & Heat of Vaporization | Refined parameters accurately reproduce experimental values. | researchgate.net |

| ¹⁹F NMR & MD | Molecular Motion & Plastic-Phase Transition | Studied molecular motion and plastic-phase transition of crystalline C₂F₆. | acs.org |

Critical Fluid Dynamics Modeling

The behavior of this compound near its critical point is of significant interest for various applications. Magnetic resonance (MR) techniques combined with simulations have been used to characterize the fluid dynamics and transport properties of this compound in supercritical and near-critical regimes scispace.com. These studies observe that flow distributions deviate from ideal Newtonian behavior as the fluid approaches its critical point, exhibiting complex distributions influenced by buoyancy and viscous forces scispace.com. Modeling of non-ideal compressible fluid dynamics is essential for understanding such phenomena, especially in applications like Organic Rankine Cycles where fluids operate near their critical points kcorc.org. This compound's critical point is at approximately 293.03 K (19.89 °C) and 30.39 bar wikipedia.org. Computational fluid dynamics (CFD) tools are employed to simulate these complex flow behaviors, aiding in the design and optimization of systems utilizing supercritical fluids kcorc.org.

Table 2: Critical Properties and Simulation Applications

| Property/Application | Value/Description | Method/Context | Reference |

| Critical Temperature | 293.03 K (19.89 °C) | Experimental | wikipedia.org |

| Critical Pressure | 30.39 bar | Experimental | wikipedia.org |

| Fluid Dynamics Near Critical Point | Complex flow distributions due to buoyancy and viscous forces. | MR measurements and simulations | scispace.com |

| Critical Fluid Dynamics Modeling | Simulation of non-ideal compressible fluid behavior. | CFD software (e.g., SU2) | kcorc.org |

| Supercritical Fluid Applications | Carbon sequestration, enhanced oil recovery, "green" solvents, supercritical coolant systems. | Modeling and experimental characterization. | scispace.com |

Computational Approaches to Solvent-Solute Interactions (e.g., COSMO-RS)

Understanding how this compound interacts with its surrounding environment, particularly in solution, is vital for predicting its behavior in various chemical processes. Computational methods like the Conductor-like Screening Model for Real Solvents (COSMO-RS) are powerful tools for this purpose. COSMO-RS is a quantum chemistry-based method that predicts chemical potentials in liquids by processing the screening charge density on molecular surfaces wikipedia.org. It accounts for various interactions, including electrostatics, hydrogen bonding, and dispersion forces, without requiring system-specific parameter adjustments wikipedia.org.

Studies involving perfluorinated compounds (PFCs) have utilized COSMO-RS to predict solvation properties. For instance, in simulations of PFCs, methods like GAFF-ESP (General Amber Force Field - Electrostatic Potential) combined with COSMO-RS have been employed to estimate properties like partition coefficients diva-portal.org. While direct COSMO-RS studies specifically detailing this compound's solvation in diverse solvent pairs are less prominent in the search results, the general applicability of the method to similar fluorinated molecules suggests its utility in predicting this compound's solubility and partitioning behavior in various solvent systems nih.govacs.orgresearchgate.net. These predictions are crucial for applications ranging from refrigerants to dielectric gases.

Reaction Pathway Prediction and Mechanistic Energetics

The theoretical prediction of reaction pathways and their associated energetics is fundamental to understanding chemical transformations involving this compound, including its decomposition and formation.

Transition State Theory and Reaction Coordinate Analysis

Transition State Theory (TST) provides a framework for calculating reaction rates by considering the properties of the transition state – the highest energy point along the reaction pathway rsc.org. Computational chemistry, particularly Density Functional Theory (DFT), is instrumental in locating transition states and calculating reaction barriers. For complex molecules like this compound and related fluorocarbons, DFT and other quantum chemical methods are used to map out potential energy surfaces, identify reaction coordinates, and predict the feasibility and rates of various transformations researchgate.netaip.orgresearchgate.netrsc.orgpharma.hrbc.edu. These studies often involve analyzing the formation and stability of radical intermediates, which are key players in many decomposition and synthesis pathways. For example, studies on the decomposition of other fluorinated compounds explore pathways involving radical intermediates and transition states using DFT researchgate.netaip.orgresearchgate.net.

Unimolecular Decomposition Pathways and Kinetics (e.g., RRKM Theory)

The unimolecular decomposition of this compound is a significant area of theoretical investigation. The Rice–Ramsperger–Kassel–Marcus (RRKM) theory is a cornerstone for calculating the rate constants of unimolecular reactions, accounting for the statistical distribution of energy within a molecule aip.orgrsc.orgcapes.gov.braip.org. A key study specifically addresses the "RRKM Theory Calculation of the Unimolecular Decomposition of this compound: Thermal Activation" aip.org. This research utilized approximate rotation-vibration energy-level sums to model the falloff behavior of this compound decomposition at various temperatures, suggesting that a loose, Gorin-type activated complex with multiple internal rotations is consistent with experimental shock-tube data aip.org. RRKM theory has also been applied to similar fluorinated compounds to understand their decomposition kinetics researchgate.netrsc.org.

Formation Mechanisms of this compound from Radical Intermediates

This compound can be formed through the recombination of smaller radical species. Computational studies on the decomposition of various fluorinated compounds often identify this compound as a product resulting from the recombination of trifluoromethyl (CF₃) radicals aip.orgtheiet.orgsciopen.com. For instance, the recombination of two CF₃ radicals is a well-established pathway for this compound formation aip.orgresearchgate.net. Theoretical analyses of decomposition mechanisms, often employing DFT, help elucidate the energy barriers and kinetics associated with these radical recombination processes, providing insights into how this compound is generated in various chemical environments.

Spectroscopic Parameter Prediction through Computational Chemistry

Computational chemistry offers precise methods for predicting the spectroscopic properties of molecules, aiding in the interpretation of experimental data and the characterization of this compound.

Calculation of Vibrational and Rotational Spectra

The prediction of vibrational (Infrared and Raman) and rotational spectra is a standard application of quantum chemical calculations. Methods such as Hartree-Fock (HF), Møller–Plesset perturbation theory (MP2), Coupled Cluster (CCSD), and various DFT functionals (e.g., B3LYP) are employed to calculate molecular geometries, vibrational frequencies, and rotational constants dntb.gov.uaresearchgate.netiac.esresearchgate.netillinois.edu.

For this compound (C₂F₆), ab initio vibrational analysis has been performed at several theoretical levels, including HF/6-31G, MP2/6-31G, CCSD/cc-pVDZ, and B3LYP/6-31G*, with subsequent scaling of the force fields dntb.gov.uaresearchgate.net. These calculations provide predicted vibrational frequencies and intensities, which are crucial for assigning experimentally observed Infrared (IR) and Raman spectra dntb.gov.uaresearchgate.netresearchgate.netnih.govnih.govgithub.iochemrxiv.org. The computational data allows for detailed analysis of the molecular vibrations, correlating specific frequencies with molecular motions.

Similarly, rotational spectra can be accurately predicted using computational methods. DFT calculations, for example, have been shown to provide reliable predictions of rotational parameters, aiding in the assignment of experimental rotational spectra iac.esresearchgate.netillinois.edu. The calculation of rotational constants and moments of inertia provides fundamental information about the molecule's geometry and its rotational behavior in the gas phase .

Advanced Synthetic Methodologies and Chemical Production Research of Hexafluoroethane

Impurity Control and High-Purity Synthesis Strategies

Separation and Purification Methodologies for Trace Contaminants

Achieving high purity in hexafluoroethane production is paramount, especially for its use in sensitive electronic applications. Industrial-grade HFE often contains impurities originating from incomplete fluorination or feedstock contamination, such as chlorine-containing compounds like chloropentafluoroethane (B1202741) (CClF₂CF₃) . Various techniques are employed to separate HFE from these contaminants and other by-products.

Cryogenic Distillation is a primary method for purifying HFE guidechem.comepo.orggoogle.comukzn.ac.zalongdom.orgjalonzeolite.com. This process leverages the differences in boiling points between HFE and its impurities. By cooling the mixture to very low temperatures, components can be selectively condensed and separated. For instance, crude HFE can be distilled to separate high-purity HFE as the top product from higher-boiling, chlorine-containing residues . Cryogenic rectification, involving multiple distillation columns operating at or below 150 Kelvin, is a sophisticated approach for separating complex mixtures of fluorine compounds google.com.

Adsorption is another significant technique for purification and contaminant removal. Activated carbon and silica (B1680970) gel are known adsorbents for HFE, although their adsorption capacity can be lower compared to other perfluorocarbons like tetrafluoromethane (CF₄) at certain temperatures psu.eduresearchgate.net. Advanced materials, such as anion-pillared Metal-Organic Frameworks (MOFs), are being developed to achieve benchmark separation efficiencies for HFE from ternary mixtures, enabling the acquisition of high-purity HFE (≥ 99.995%) through single-step breakthrough experiments nih.gov.

Gas-Phase Fluorination can be employed as a secondary purification step. For example, chlorine-containing fractions from distillation can be treated with hydrogen fluoride (B91410) (HF) at elevated temperatures (300–500 °C) in the presence of a catalyst (e.g., chromium-based) to convert residual chlorine compounds into HFE . Similarly, chloropentafluoroethane can be reacted with HF using an antimonial fluoride catalyst google.com.

Azeotropic distillation is also utilized, for instance, to separate mixtures of HCl and HFE, where the azeotrope is broken down to yield pure HFE guidechem.com.

Data Table 1: Adsorption Enthalpies on Activated Carbon

The adsorption behavior of HFE on activated carbon has been studied, providing insights into the energy involved in the adsorption process.

| Compound | Adsorption Step | Enthalpy of Adsorption (kJ/mol) |

| CF₄ | First | 25.9 |

| CF₄ | Second | 11.8 |

| C₂F₆ (this compound) | First | 38.7 |

| C₂F₆ (this compound) | Second | 38.2 |

Source: Adapted from psu.edu

By-product Formation and Management in Industrial Chemical Pathways

The synthesis of this compound, like many complex chemical processes, can result in the formation of various by-products. Effective management of these by-products is essential for process efficiency, cost reduction, and environmental compliance.

This compound can arise as a by-product in the production of other fluorocarbons, such as chloropentafluoroethane (CFC-115) nih.gov. In semiconductor manufacturing, HFE is used as an etching gas, and its emissions are a subject of considerable environmental concern due to its high global warming potential and long atmospheric lifetime guidechem.comefcgases.com.

One common synthetic route involves the direct fluorination of carbon materials. While this method can yield high-purity HFE (>99.7%), it necessitates subsequent separation and purification steps, typically low-temperature distillation guidechem.com. Another pathway utilizes pentafluoroethane (B1204445) (CF₃CHF₂) as a precursor. By-products from pentafluoroethane production, such as chlorine-containing compounds, can be further processed. For instance, reacting pentafluoroethane with chlorine gas and subsequently with hydrogen fluoride in the presence of a catalyst can convert these by-products into HFE google.com.

The presence of impurities like chlorotrifluoromethane (B1293557) (CClF₂CF₃) in the reaction mixture can be problematic, as it forms azeotropic mixtures with HFE, making its separation difficult even with advanced distillation or adsorption techniques google.com. Minimizing such impurities in the feedstock, such as using pentafluoroethane with minimal chlorine content, is a strategy to prevent the formation of hard-to-remove contaminants google.com.

In other chemical pathways, such as the pyrolysis of polytetrafluoroethylene (PTFE), this compound can be generated alongside other fluorinated compounds like hexafluoropropylene up.ac.za. Managing these complex mixtures requires sophisticated separation technologies.

Data Table 2: Typical Purity Specifications for this compound

The required purity of HFE varies depending on its application, with semiconductor manufacturing demanding the highest grades.

| Grade/Application | Minimum Purity (%) | Key Impurities Controlled |

| Industrial Grade | >99.7 | General contaminants |

| Semiconductor Etching Gas | ≥99.995 | Moisture, oxygen, nitrogen, other organic fluorocarbons |

| Semiconductor Etching Gas | ≥99.999 | Trace moisture, oxygen, nitrogen, other organics |

Source: Adapted from guidechem.comefcgases.com

Analysis of Decomposition Products during Production

This compound is characterized by its high chemical stability due to the strong C-F bonds, making it resistant to decomposition under normal conditions guidechem.comnih.govwechemglobal.com. However, under extreme conditions, such as very high temperatures or in specific reactive environments, decomposition can occur, potentially yielding hazardous products.

Thermal decomposition studies indicate that HFE can break down at elevated temperatures. For instance, at temperatures between 950–1100 °C, HFE can decompose, with an activation energy for this process reported as 313.2 kJ/mol guidechem.com. In certain radical reaction pathways, such as the thermal cracking of trifluoroiodomethane (CF₃I) in the presence of nitrogen dioxide (NO₂), this compound can form as a logical by-product if the CF₃ radicals react with each other instead of with NO₂ ua.edu.

In the context of analyzing decomposition products of other fluorinated gases, HFE has been identified as a degradation product in gas mixtures used as alternatives to SF₆ in electrical switchgear acs.org. This suggests that under specific electrical discharge or thermal stress conditions, complex fluorocarbon mixtures can lead to the formation of HFE.

While HFE itself is stable, exposure to prolonged fire or intense heat can lead to container rupture, indicating a thermal instability concern for storage rather than inherent chemical decomposition under typical production conditions nih.govmesser.de. Under normal conditions of storage and use, hazardous decomposition products are not expected messer.delinde-gas.at.

Strategies for Mitigating Undesired Side Reactions

Minimizing undesired side reactions during this compound synthesis is critical for maximizing yield, ensuring product purity, and reducing the formation of problematic by-products. Several strategies are employed:

Substrate Selection and Precursor Purity: The choice of starting materials significantly impacts side reaction profiles. For example, using highly fluorinated precursors like pentafluoroethane (CF₃CHF₂) requires fewer substitution steps for HFE formation compared to less fluorinated compounds, thereby reducing the likelihood of side-product generation . Furthermore, minimizing chlorine-containing impurities in feedstocks like pentafluoroethane is crucial to avoid the formation of azeotropes that are difficult to separate google.com.

Reaction Temperature Control: Precise control of reaction temperature is vital. For instance, in the fluorination of pentafluoroethane, maintaining temperatures between 350–450 °C maximizes HFE yield (90–95%) while suppressing by-products like CF₄ and unreacted hydrofluorocarbons (HFCs). Temperatures exceeding 500 °C tend to increase CF₄ formation due to C–C bond scission .

Catalyst Selection and Optimization: Catalysts play a pivotal role in directing reaction pathways and enhancing selectivity. Chromium-based catalysts are utilized in gas-phase fluorination processes , while antimonial fluoride catalysts are employed in the reaction of chloropentafluoroethane with HF google.com. Alumina-based catalysts have also been investigated for the hydrolysis of HFE researchgate.net. The development and selection of catalysts that promote the desired reaction while suppressing competing side reactions are ongoing areas of research.

Use of Diluent Gases: In direct fluorination methods, employing diluent gases such as tetrafluoromethane (CF₄), octafluoropropane (C₃F₈), or hydrogen fluoride (HF) can help manage the reaction exothermicity and reduce the incidence of C–C bond cleavage and polymerization, thereby mitigating side reactions google.com.

Process Optimization: General strategies for reducing unwanted side reactions include process optimization through reconfiguration and endpoint detection, as well as careful control of reactant ratios and residence times psu.edugoogle.com. For example, controlling the molar ratio of pentafluoroethane to chlorine and the duration of contact in photochemical towers can influence product distribution google.com.

Data Table 3: Effect of Reaction Temperature on Product Composition (Example)

Controlling reaction temperature is a key strategy to manage by-product formation during HFE synthesis.

| Temperature (°C) | CF₄ (%) | CF₃CF₃ (this compound) (%) | CF₃CHF₂ (%) | CF₃CH₂F (%) | Others (%) |

| 200 | 0.49 | 65.16 | 28.85 | 5.20 | 0.30 |

| 350 | 0.78 | 90.52 | 8.02 | - | - |

Note: '-' indicates data not provided for this temperature. Source: Adapted from (Example data from GB2311287A)

Compound List

this compound (C₂F₆)

Chloropentafluoroethane (CClF₂CF₃)

Pentafluoroethane (CF₃CHF₂)

Tetrafluoromethane (CF₄)

Chlorotrifluoromethane (CClF₃)

Hydrogen Fluoride (HF)

Trifluoroiodomethane (CF₃I)

Nitrogen Dioxide (NO₂)

Hexafluoropropylene (C₃F₆)

Octafluoropropane (C₃F₈)

1,1,1,2-Tetrafluoroethane (B8821072) (CF₃CH₂F)

1,1,2,2-Tetrafluoroethane (CHF₂CHF₂)

Sulfur Hexafluoride (SF₆)

Trifluoromethane (B1200692) (CHF₃)

Mechanistic Studies of Hexafluoroethane Reactivity and Chemical Transformations

Thermal Decomposition Mechanisms and Kinetics

Hexafluoroethane is known for its significant thermal stability, requiring high temperatures to initiate decomposition. The primary pathways involve the breaking of its C-C bond, leading to the formation of reactive radical species.

The gas-phase thermal decomposition of this compound primarily initiates with the homolytic cleavage of the central carbon-carbon bond, yielding two trifluoromethyl radicals (CF₃). This unimolecular dissociation is the fundamental step in its thermal breakdown:

C₂F₆ → 2CF₃

This primary step has been characterized with a deduced first-order rate constant of k₁ = 4.3 × 10¹⁷ exp(−94400 ± 4000)/RT sec⁻¹ aip.orgaip.org. The energy required for this C-C bond scission, the dissociation energy D(CF₃–CF₃), is approximately 93 ± 4 kcal/mole aip.orgaip.org.

In the presence of hydrogen, the CF₃ radicals can be scavenged, leading to the formation of fluoroform (CHF₃) and tetrafluoroethylene (B6358150) (C₂F₄) as principal carbon-containing products aip.orgaip.org. In the absence of scavengers, such as in neat decomposition or infrared multiphoton dissociation (IRMPD), this compound can yield tetrafluoromethane (CF₄) as a major product, alongside smaller quantities of C₂F₄, octafluoropropane (C₃F₈), and decafluorobutane (C₄F₁₀) cdnsciencepub.com. The CF₃ radicals formed can undergo secondary dissociation to produce difluorocarbene (:CF₂) and a fluorine atom cdnsciencepub.com. In plasma environments, heterogeneous decomposition can also lead to the formation of gases like carbon dioxide (CO₂) and hydrogen fluoride (B91410) (HF) .

This compound exhibits a thermal stability that places it between carbon tetrafluoride (CF₄) and trifluoromethane (B1200692) (CHF₃) tandfonline.com. The unimolecular decomposition is driven by the C-C bond, which is relatively weaker (408 kJ/mol) compared to the C-F bonds (352 kJ/mol) and the C-H bonds in CHF₃ tandfonline.com. Significant decomposition, characterized by high destruction efficiencies (>99%), is typically observed at temperatures around 930°C tandfonline.com. The CF₂ radicals generated during decomposition possess strong C-F bonds (508 kJ/mol), which makes their subsequent decomposition more challenging tandfonline.com.

The efficiency and product distribution of this compound's thermal decomposition are significantly influenced by reaction conditions such as initial concentration, temperature, and residence time. Studies indicate that higher reaction temperatures, longer residence times, and lower initial concentrations of C₂F₆ promote a greater decomposition ratio researchgate.netresearchgate.net. The thermal decomposition of C₂F₆ has been observed to follow a reaction order between 0 and 1 researchgate.netresearchgate.net. For instance, achieving over 90% decomposition has been reported at 1100°C with an initial concentration of 223.21 μmol/L and a residence time of 2 seconds researchgate.netresearchgate.net.

The kinetic parameters for thermal decomposition have been determined under specific conditions. For example, in the temperature range of 950-1100°C, the activation energy (Ea) was found to be 313.2 kJ/mol, with a pre-exponential factor (A) of 8.8 × 10¹¹ s⁻¹ researchgate.net. The presence of radical scavengers, such as hydrogen (H₂), can alter the product distribution by intercepting reactive intermediates like CF₃ radicals. This scavenging can suppress the formation of CF₄ and concurrently increase the yields of C₂F₄ and potentially C₃F₈ . Similarly, in IRMPD experiments, the addition of hydrogen donors leads to the elimination of CF₄ and an enhanced yield of C₂F₄, alongside the production of CHF₃ cdnsciencepub.com.

Table 1: Key Kinetic Parameters for this compound Thermal Decomposition

| Parameter | Value | Conditions/Notes | Reference |

| Primary Decomposition Step | C₂F₆ → 2CF₃ | Unimolecular C-C bond scission | aip.orgaip.orgcdnsciencepub.com |

| Rate Constant (k₁) | 4.3 × 10¹⁷ exp(−94400 ± 4000)/RT sec⁻¹ | Gas-phase, in presence of H₂ (1300-1600°K) | aip.orgaip.org |

| C-C Bond Dissociation Energy (D(CF₃–CF₃)) | ~93 ± 4 kcal/mole | Calculated from rate data | aip.orgaip.org |

| Activation Energy (Ea) | 313.2 kJ/mol | 950-1100°C | researchgate.net |

| Frequency Factor (A) | 8.8 × 10¹¹ s⁻¹ | 950-1100°C | researchgate.net |

| Decomposition Ratio (>90%) | Achieved at 1100°C, 223.21 μmol/L initial C₂F₆, 2 s residence | Influenced by temperature, concentration, time | researchgate.netresearchgate.net |

High-Temperature Unimolecular Fragmentation

Electron Impact and Ionization Processes

Under electron impact, this compound undergoes ionization and subsequent fragmentation, yielding a variety of ionic species. These processes are fundamental to understanding its behavior in plasma environments and mass spectrometry.

Electron impact ionization of this compound typically results in the formation of fragment ions, with the parent molecular ion (C₂F₆⁺) being rarely observed or detected in very low abundances iaea.orgacs.orgresearchgate.netnih.govnist.gov. Dissociative ionization is the dominant process, where the incoming electron imparts sufficient energy to break chemical bonds within the molecule, leading to the formation of charged fragments and neutral species.

The most abundant fragment ions observed from the electron impact ionization of C₂F₆ include trifluoromethyl cation (CF₃⁺) and pentafluoroethyl cation (C₂F₅⁺) acs.orgnih.govacs.org. Other significant fragment ions include difluoromethylene cation (CF₂⁺), carbon monofluoride cation (CF⁺), carbon cation (C⁺), and fluorine cation (F⁺) iaea.orgacs.orgnih.govacs.org. Minor fragment ions such as C₂F₄⁺, C₂F₂⁺, and C₂F⁺ have also been identified acs.orgnih.govacs.org. The total ionization cross-section for C₂F₆ reaches a maximum of approximately 8.9 ± 1.3 × 10⁻¹⁶ cm² at 70 eV acs.org.

The fragmentation dynamics can involve cleavage of either the C-C bond or C-F bonds. Dissociation involving C-F bond cleavage tends to be rapid and impulsive, while C-C bond cleavage often leads to slower dissociation with internally excited products acs.org. Multiply charged parent ions, such as the this compound dication (C₂F₆²⁺), can also be formed and subsequently dissociate, often through Coulombic repulsion between the charged fragments acs.orgucl.ac.ukucl.ac.uk.

Table 2: Major Fragment Ions from Electron Impact Ionization of this compound

| Fragment Ion | Relative Abundance/Prominence | Notes | Reference |

| CF₃⁺ | Most prominent | Observed across various electron energies | acs.orgnih.govacs.org |

| C₂F₅⁺ | Major | Often formed via loss of neutral F atom from C₂F₆⁺ | acs.orgnih.govacs.org |

| CF₂⁺ | Major | iaea.orgacs.orgnih.govacs.org | |

| CF⁺ | Major | iaea.orgacs.orgnih.govacs.org | |

| C⁺ | Minor | iaea.orgacs.orgnih.govacs.org | |

| F⁺ | Minor | iaea.orgacs.orgnih.govacs.org | |

| C₂F₄⁺ | Minor | acs.orgnih.govacs.org | |

| C₂F₂⁺ | Minor | acs.orgnih.govacs.org | |

| C₂F⁺ | Minor | acs.orgnih.govacs.org | |

| C₂F₆⁺ | Generally not observed | Parent ion, detected in very low abundance or not at all in some studies | iaea.orgacs.orgresearchgate.netnih.govnist.gov |

Following the initial ionization and fragmentation, the resulting ions can participate in secondary ion-molecule reactions. Studies employing ion cyclotron resonance techniques have elucidated some of these secondary processes in this compound aip.orgnasa.gov. The secondary formation of CF₃⁺ is primarily attributed to the decomposition of the C₂F₅⁺ ion and charge transfer from CF₂⁺ aip.org. Furthermore, the reaction CF₃⁺ + C₂F₆ → CF₂⁺ + neutral products has been proposed as a pathway for the secondary production of CF₂⁺ ions aip.org. In the context of radiolysis, the ion-molecule reaction CF₃⁺ + C₂F₆ → CF₄ + C₂F₅⁺ is considered responsible for the formation of unscavenged CF₄ capes.gov.br.

Compound List

this compound (C₂F₆)

Trifluoromethyl radical (CF₃)

Difluorocarbene (:CF₂)

Fluoroform (CHF₃)

Tetrafluoroethylene (C₂F₄)

Carbon tetrafluoride (CF₄)

Octafluoropropane (C₃F₈)

Decafluorobutane (C₄F₁₀)

Carbon dioxide (CO₂)

Hydrogen fluoride (HF)

Silicon tetrafluoride (SiF₄)

Silicon hexafluoride oxide (Si₂F₆O)

Carbonyl fluoride (COF₂)

Pentafluoroethyl cation (C₂F₅⁺)

Pentafluoroethyl radical (C₂F₅)

Trifluoromethyl cation (CF₃⁺)

Difluoromethylene cation (CF₂⁺)

Carbon monofluoride cation (CF⁺)

Carbon cation (C⁺)

Fluorine cation (F⁺)

Difluoromethylene dication (C₂F₆²⁺)

Surface-Induced Decomposition Pathways

Chemical Kinetics in Complex Systems

The study of chemical kinetics in complex systems involves elucidating reaction pathways, determining rate constants, and understanding the influence of various species on reaction dynamics. This compound participates in several such systems, either as a reactant undergoing decomposition or as a diluent that moderates reaction rates without directly participating.

Reaction Rate Determinations and Arrhenius Parameters

The thermal decomposition of this compound is a primary area of kinetic investigation. One significant pathway involves the dissociation of the C-C bond, yielding trifluoromethyl radicals (CF₃).

In studies employing single-pulse shock tubes, the thermal decomposition of this compound in the presence of hydrogen (H₂) at high temperatures (1300°–1600 K) has been investigated. The reactants were highly diluted with argon (Ar:H₂:C₂F₆ ≈ 7500:17.4:1) to ensure homogeneous reaction conditions aip.orgaip.org. The principal reaction scheme proposed accounts for the formation of fluoroform (CHF₃) and tetrafluoroethylene (C₂F₄). For the primary decomposition step, C₂F₆ → 2CF₃, a first-order rate constant (k₁) was deduced and can be expressed using the Arrhenius equation:

k₁ = 4.3 × 10¹⁷ exp(−94,400 ± 4000) / RT sec⁻¹ aip.orgaip.org

This expression provides an activation energy (Ea) of approximately 94.4 kcal/mol, indicating a high energy barrier for the homolytic cleavage of the C-C bond in this compound.

Beyond unimolecular decomposition, this compound is also involved in ion-molecule reactions. For instance, in photoionization mass spectrometry studies, the reaction of trifluoromethyl ions (CF₃⁺) with this compound has been quantified. The F-transfer reaction, CF₃⁺ + C₂F₆ → CF₂⁺ + CF₃F, proceeds with a rate constant of 4 ± 1 × 10⁻¹¹ cm³/molecule·s nist.gov. Ion cyclotron resonance studies further suggest that CF₃⁺ ions are primarily formed from the decomposition of C₂F₅⁺ and charge transfer from CF₂⁺, with a postulated reaction CF₃⁺ + C₂F₆ → CF₂⁺ + neutral products contributing to secondary CF₂⁺ production aip.org.

Theoretical calculations using ab initio transition-state-theory-based master-equation methods have also been employed to examine the chemical kinetics of association and decomposition reactions involving perfluoroalkanes, including this compound chemrxiv.org. These studies aim to provide reliable theoretical predictions for reactions where experimental data is scarce.

Role of this compound as an Inert Diluent in Kinetic Studies

This compound is frequently utilized as an inert diluent or buffer gas in various kinetic studies due to its low reactivity under many experimental conditions. Its presence helps to control reaction temperatures, stabilize reactive intermediates, and ensure homogeneous reaction environments, particularly in gas-phase studies.

In the context of shock tube experiments for this compound decomposition, the high dilution with argon serves to manage the reaction temperature and ensure that the decomposition occurs under quasi-isobaric conditions aip.orgaip.org. While argon is the primary diluent in these specific studies, the principle of using inert gases to control kinetics is well-established.

More directly, this compound itself has been employed as an inert diluent in studies investigating the kinetics of chlorine atom reactions with hydrocarbons. In experiments involving the abstraction of hydrogen atoms by chlorine atoms, the inclusion of this compound was found to have only a marginal effect on the reaction kinetics, underscoring its role as an inert component that does not significantly alter the primary reaction pathways rsc.orgrsc.org.

Furthermore, in radiolysis studies, this compound, along with carbon dioxide and xenon, has been selected as a buffer gas. This selection is based on their chemical inertness towards thermal electrons and their inability to produce hydrogen, thereby allowing for the study of electron capture processes without interference from the diluent . The general chemical inertness of this compound towards thermal electrons has been noted .

In combustion chemistry, diluents are commonly used to study flame structures and reaction mechanisms. While specific studies using this compound as a diluent in hydrocarbon combustion are less common, its general inertness is recognized dtic.mil. However, in some instances, such as in the inhibition of methane-air flames, this compound has been observed to reduce the burning rate more significantly than expected for an inert substance, suggesting it can also exhibit inhibitory effects through chemical participation nist.gov. Nevertheless, its primary utility in many kinetic investigations lies in its capacity to act as a non-participating diluent.

Data Table: Key Reaction Rate Data for this compound

| Reaction | Rate Constant Expression (k) | Temperature Range (K) | Reference(s) |

| C₂F₆ → 2CF₃ (Thermal Dissoc.) | 4.3 × 10¹⁷ exp(−94,400 ± 4000)/RT sec⁻¹ | 1300–1600 | aip.orgaip.org |

| CF₃⁺ + C₂F₆ → CF₂⁺ + CF₃F | 4 ± 1 × 10⁻¹¹ cm³/molecule·s | Not specified | nist.gov |

List of Compounds

this compound (C₂F₆)

Trifluoromethyl radical (CF₃)

Trifluoromethyl ion (CF₃⁺)

Difluoromethyl radical (CF₂)

Difluoromethyl ion (CF₂⁺)

Pentafluoroethyl radical (C₂F₅)

Pentafluoroethyl ion (C₂F₅⁺)

Fluoroform (CHF₃)

Tetrafluoroethylene (C₂F₄)

Hydrogen (H₂)

Argon (Ar)

Chlorine atom (Cl)

Hydrogen Sulfide (H₂S)

Nitrogen trifluoride (NF₃)

Tetrafluoromethane (CF₄)

Nitrogen (N₂)

Bromine (Br₂)

Bromotrifluoromethane (CBrF₃)

Cyanogen (C₂N₂)

Trifluoroacetonitrile (C₂F₃N)

Spectroscopic and Advanced Analytical Characterization Techniques for Hexafluoroethane

Advanced Vibrational and Rotational Spectroscopy Applications

Vibrational and rotational spectroscopy provide detailed insights into the molecular structure, bonding, and dynamics of hexafluoroethane by analyzing its interaction with electromagnetic radiation.

Fourier-Transform Infrared (FTIR) Spectroscopy for Trace Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying and quantifying chemical compounds, including this compound, even at trace levels. It works by measuring the absorption of infrared radiation by the molecule, which causes specific vibrational modes to excite. The resulting spectrum provides a unique "fingerprint" of the molecule.

This compound exhibits characteristic absorption bands in the infrared spectrum. Studies have reported the analysis of C₂F₆ using FTIR, particularly in contexts like environmental monitoring or industrial process analysis. For instance, FTIR has been employed to detect C₂F₆ in gas mixtures, with optimal sensitivity achievable at resolutions of 2 to 4 cm⁻¹ researchgate.net. The technique allows for quantitative analysis based on the Beer-Lambert Law, where the intensity of absorption is directly proportional to the concentration of the analyte pressbooks.pub. While specific absorption frequencies for C₂F₆ are not extensively detailed in the provided search results for trace analysis, FTIR is generally capable of identifying functional groups and molecular structures based on characteristic absorption bands across the mid-infrared region (4000-400 cm⁻¹) innovatechlabs.comupi.edu. Quantitative analysis relies on measuring the intensity of these absorption bands pressbooks.pub.

Raman Spectroscopy for Molecular Structure Elucidation

Raman spectroscopy complements FTIR by probing different vibrational modes, specifically those that are Raman-active. It involves inelastic scattering of monochromatic light, typically from a laser, by the molecules. The scattered light exhibits frequency shifts corresponding to the vibrational energy levels of the molecule, providing information about its structure and bonding.

This compound (C₂F₆) has a high degree of symmetry (D₃d point group), which influences its Raman and IR activity. Research has focused on assigning its fundamental vibrational modes to elucidate its molecular structure. For C₂F₆, studies have identified specific Raman-active vibrational modes. For example, the ν₁ (A₁g) and ν₇ (Eg) fundamental bands have been observed with characteristic Raman shifts. In liquid C₂F₆, the ν₁ band appears around 1416.3 cm⁻¹ and 1425.0 cm⁻¹, and the ν₇ band around 1221.9 cm⁻¹ and 1239.7 cm⁻¹. These observations are attributed to Fermi resonances and dipole-dipole interactions within the sample researchgate.net. Other studies have reported Raman spectra for C₂F₆, aiming for assignments and calculation of potential constants researchgate.netaip.org. The technique is valuable for confirming molecular symmetry and identifying specific bond vibrations, thereby aiding in structure elucidation researchgate.netaip.org.

Table 5.1: Characteristic Raman Shifts for this compound (C₂F₆)

| Vibrational Mode | Raman Shift (cm⁻¹) | Assignment/Notes |

| ν₁ (A₁g) | 1416.3, 1425.0 | C-F stretch, Fermi resonance observed researchgate.net |

| ν₇ (Eg) | 1221.9, 1239.7 | C-F stretch, Fermi resonance observed researchgate.net |

| ν₂ (A₁g) | ~1065 | C-C stretch (predicted/inferred) nist.gov |

| ν₃ (A₁g) | ~885 | C-F stretch (predicted/inferred) nist.gov |

| ν₄ (A₁g) | ~770 | C-F stretch (predicted/inferred) nist.gov |

| ν₈ (Eg) | ~1200 | C-F stretch (predicted/inferred) researchgate.netnist.gov |

Note: Specific assignments and values can vary slightly between studies and experimental conditions.

Mass Spectrometry for Dissociation Product Analysis

Mass spectrometry techniques are indispensable for analyzing the fragments produced when this compound is ionized and subsequently dissociates. These methods provide information about bond strengths, fragmentation pathways, and the stability of intermediate ions.

Electron Ionization Mass Spectrometry (EI-MS) for Fragment Identification

Electron Ionization Mass Spectrometry (EI-MS) is a widely used technique where molecules are bombarded with energetic electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated based on their mass-to-charge ratio (m/z), producing a mass spectrum that reveals the fragmentation pattern.

In the electron ionization of this compound (C₂F₆), the parent ion (C₂F₆⁺) is often not observed or is very weak. Instead, a range of fragment ions are produced due to the cleavage of C-C and C-F bonds nih.govacs.orgresearchgate.net. The most abundant fragments typically observed are CF₃⁺ and C₂F₅⁺, followed by CF⁺ and CF₂⁺ nih.govacs.org. Other observed fragments can include C⁺, F⁺, C₂F₄⁺, C₂F₂⁺, and C₂F⁺ nih.govacs.org. These fragmentation patterns provide insights into the relative strengths of the bonds within the molecule and the stability of the resulting ions libretexts.orguni-saarland.de. The energy transferred during ionization can lead to complex fragmentation, making it crucial to compare experimental spectra with reference databases for accurate identification libretexts.org.

Table 5.2: Major Fragment Ions from Electron Ionization of this compound (C₂F₆)

| Fragment Ion | Mass-to-Charge Ratio (m/z) | Relative Abundance (Typical) | Notes |

| CF₃⁺ | 69 | High | Common fragment nih.govacs.org |

| C₂F₅⁺ | 119 | High | Common fragment nih.govacs.org |

| CF⁺ | 31 | Moderate | Observed fragment nih.govacs.org |

| CF₂⁺ | 50 | Moderate | Observed fragment nih.govacs.org |

| C⁺ | 12 | Low | Observed fragment nih.govacs.org |

| F⁺ | 19 | Low | Observed fragment nih.govacs.org |

| C₂F₄⁺ | 100 | Low | Observed fragment nih.govacs.org |

| C₂F₂⁺ | 70 | Low | Observed fragment nih.govacs.org |

| C₂F⁺ | 50 | Low | Observed fragment nih.govacs.org |

Note: Relative abundances can vary significantly with electron energy and experimental conditions.

Ion Cyclotron Resonance (ICR) for Ion-Molecule Reaction Studies

Ion Cyclotron Resonance (ICR) mass spectrometry is a high-sensitivity technique used to study ion-molecule reactions under controlled conditions. It allows for the detailed investigation of reaction mechanisms, kinetics, and the formation of secondary ions.

ICR studies have been conducted on this compound to understand its ion-molecule reaction chemistry. These studies have revealed that the secondary formation of ions like CF₃⁺ primarily occurs through the decomposition of C₂F₅⁺ or charge transfer from CF₂⁺. A proposed reaction pathway for secondary CF₂⁺ production involves CF₃⁺ reacting with C₂F₆ aip.org. Such investigations are crucial for understanding the behavior of this compound in plasma environments and its role in chemical processes aip.orgnasa.gov.

Recoil-Frame Covariance-Map Imaging for Dissociation Dynamics

Recoil-frame covariance-map imaging is an advanced technique that builds upon velocity-map imaging to provide detailed insights into the dissociation dynamics of molecules following ionization. By correlating the velocities of multiple fragment ions, it allows for the disentanglement of complex dissociation pathways, including those originating from multiply charged parent ions nih.govrsc.orgnih.gov.

Studies utilizing this technique on this compound subjected to electron ionization have provided a comprehensive understanding of its dissociative processes nih.govacs.orgnih.gov. Covariance maps reveal correlations between various ion pairs formed from C-C and C-F bond cleavage. For instance, ion pairs like (CF₂⁺, CF⁺) are abundant, and signals are observed between F⁺ and other fragments (CF₃⁺, CF⁺, CF₂⁺, C⁺), but not between F⁺ and C₂F₅⁺, suggesting secondary fragmentation of the latter nih.govacs.orgnih.gov. Recoil-frame covariance maps specifically help in dissecting the multi-step dissociation mechanisms of dications, such as C₂F₆²⁺, by analyzing the scattering directions of fragment ions relative to each other nih.govacs.orgnih.gov. This technique is powerful for distinguishing between different dissociation mechanisms and understanding the kinetic energy release and angular distributions of fragments nih.govrsc.orgnih.gov.

Compound Name Table:

| Full Name | Chemical Formula | Abbreviation |

| This compound | C₂F₆ | C₂F₆ |

Advanced Gas Chromatography Methodologies

Gas chromatography (GC) is a cornerstone technique for separating and analyzing volatile and semi-volatile compounds. For this compound, advanced GC methodologies are crucial for achieving high sensitivity, selectivity, and accurate quantification of impurities and by-products.

GC-Mass Spectrometry (GC-MS) for Purity and By-product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique that couples the separation capabilities of GC with the identification power of MS. This combination allows for the precise determination of this compound purity and the identification of trace impurities or by-products generated during its synthesis or use. Research has demonstrated the utility of GC-MS in analyzing this compound purity, with reported purities exceeding 99.9997% in high-purity applications, such as semiconductor etching google.com. Impurities like tetrafluoromethane (CF₄), chlorotrifluoromethane (B1293557) (CClF₃), and other fluorinated ethanes have been identified and quantified using GC-MS, enabling stringent quality control in specialized industries google.com. The ability of MS to provide fragmentation patterns unique to specific molecules makes it an indispensable tool for confirming the identity of even minor components in a this compound sample google.comdtic.mil.

Thermal Desorption and Cryo-focusing Techniques in GC

To enhance the sensitivity and analytical range for trace analysis of this compound, techniques such as thermal desorption (TD) coupled with cryo-focusing are frequently employed. Thermal desorption involves heating a sample collected on a sorbent material to release volatile compounds, which are then transferred to the GC system. Cryo-focusing involves rapidly cooling the desorbed analytes at the head of the GC column, concentrating them into a narrow band. This pre-concentration step significantly improves detection limits, making it possible to quantify this compound at parts-per-billion (ppb) or even parts-per-trillion (ppt) levels researchgate.netglsciences.eu. For instance, a method utilizing thermal desorption coupled with a gas chromatograph/mass selective detector (GC/MSD) achieved detection limits of 260 parts-per-trillion by volume (pptv) for C₂F₆ after a 24-hour sampling period researchgate.net. These techniques are particularly valuable for environmental monitoring and industrial hygiene applications where low concentrations of this compound may be present researchgate.netglsciences.eunih.gov.

In-situ Monitoring and Sensing Technologies in Research Environments

The development of sensitive and selective chemical sensors is critical for real-time, in-situ monitoring of this compound in various research settings, including process control and environmental studies.

Development of Chemical Sensors for Fluorinated Gases

Research efforts are continuously focused on developing novel chemical sensing materials and platforms for detecting fluorinated gases like this compound. For example, sensors based on N-doped tin oxide (N-SnO₂) have demonstrated ultra-sensitive detection of fluorinated greenhouse gases, including C₂F₆, with reported detection limits as low as 7 ppb mdpi.com. These sensors leverage changes in electrical conductivity upon exposure to target gases. Other approaches involve nanotechnology-based sensing platforms and materials that can detect specific contaminants with high sensitivity and selectivity, enabling real-time monitoring mdpi.commicromeminc.comnims.go.jpmdpi.com. Photoacoustic spectroscopy (PAS) has also emerged as a powerful technique for sensing applications, with research exploring its use for detecting compounds like this compound optica.org.

Real-time Detection Limits and Sensitivity Enhancements

Advancements in sensor technology aim to achieve lower detection limits and higher sensitivity for real-time monitoring. For instance, N-SnO₂ sensors have shown excellent performance for C₂F₆ detection, with detection limits in the ppb range mdpi.com. Similarly, Fourier Transform Infrared (FTIR) spectroscopy, particularly when cryo-cooled, can achieve part-per-billion (ppb) detection limits for various gas species, including those with absorption features spanning the infrared spectrum cerexmonitoringsolutions.com. The development of miniaturized, low-cost sensors integrated with modern communication technologies like NFC tags is also paving the way for more accessible and widespread real-time monitoring of toxic and greenhouse gases nims.go.jp.

Magnetic Resonance (MR) Techniques for Fluid Dynamics in Critical Regions

Magnetic Resonance (MR) techniques, such as Nuclear Magnetic Resonance (NMR) and Magnetic Resonance Imaging (MRI), offer non-invasive methods to study the complex fluid dynamics of this compound, particularly in near-critical and supercritical states. These techniques are invaluable for understanding transport properties and flow behavior in confined spaces or under extreme conditions, which are difficult to probe with conventional methods due to their sensitivity to physical probes researchgate.netscispace.commontana.edu.

Studies have utilized MR to investigate the dynamics of this compound flowing through capillaries and packed beds researchgate.netmontana.edumontana.edu. By measuring velocity maps and displacement propagators, researchers can quantify the time evolution of fluid dynamics across various thermodynamic regimes, including subcritical, near-critical, and supercritical conditions researchgate.netscispace.commontana.edu. For example, research has shown that this compound near its critical point exhibits increased compressibility and can transfer heat via an acoustic process known as the piston effect when flowing through porous media researchgate.netmontana.edu. MR experiments, often employing ¹⁹F NMR for fluid flow and ¹H NMR for solid matrix characterization, provide unique insights into these phenomena that are not accessible through other experimental techniques montana.edu. These investigations are crucial for optimizing applications involving supercritical fluids, such as separations, reactors, and advanced cooling systems researchgate.netmontana.edu.

Compound Name List:

Environmental Atmospheric Chemistry and Global Fate Studies of Hexafluoroethane

Atmospheric Lifetime Determination and Degradation Pathway Modeling

The persistence of hexafluoroethane in the atmosphere is a defining characteristic of its environmental fate.